1-(1-ethyl-1H-indol-3-yl)-3-methylurea
Description
Significance in Contemporary Chemical and Biological Research
Indole-urea compounds are recognized for their wide-ranging pharmacological properties, which include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nrfhh.comresearchgate.net The indole (B1671886) nucleus is a prevalent feature in many natural products and approved drugs, and its combination with the urea (B33335) functional group often leads to compounds with enhanced biological efficacy. impactfactor.orgnih.govijpsr.com The urea moiety, with its capacity for hydrogen bonding, can facilitate interactions with biological targets such as enzymes and receptors, making it a valuable component in drug design. nih.gov
Overview of the Indole-Urea Scaffold in Chemical Science
The indole-urea scaffold is a privileged structure in medicinal chemistry. ijpsr.comresearchgate.net Its rigid, bicyclic indole core provides a defined three-dimensional orientation for substituents, while the urea linker offers flexibility and crucial hydrogen bonding capabilities. nih.gov This combination of structural features allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological systems. The versatility of the indole-urea scaffold has led to its exploration in the development of a wide array of therapeutic agents. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-15-8-10(14-12(16)13-2)9-6-4-5-7-11(9)15/h4-8H,3H2,1-2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNJFCZJNXAEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Molecular Modeling Investigations of 1 1 Ethyl 1h Indol 3 Yl 3 Methylurea
Theoretical Principles and Methodologies in Computational Analysis
The computational analysis of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea relies on a foundation of theoretical principles that describe the behavior of molecules at the atomic and electronic levels. These principles are implemented through various methodologies to simulate and predict the compound's properties.
Quantum chemistry methods are employed to investigate the electronic structure, stability, and reactivity of this compound. advancedsciencenews.comnih.gov These approaches, rooted in the principles of quantum mechanics, provide a detailed description of electron distribution and its influence on molecular properties. nih.govmdpi.comquantumgrad.com
One of the most widely used quantum chemical methods is Density Functional Theory (DFT). mdpi.com DFT calculations can determine the optimized geometry of the molecule, corresponding to its lowest energy conformation. Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.
For a molecule like this compound, DFT can also be used to calculate the electrostatic potential (ESP) mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is crucial for understanding how the molecule might interact with biological targets, such as proteins, through electrostatic interactions and hydrogen bonding.
Table 1: Illustrative Quantum Chemical Properties of this compound (Hypothetical Data)
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.6 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from quantum chemical calculations.
While quantum chemistry provides detailed electronic information, it can be computationally expensive for large systems or for simulating molecular motion over time. nih.gov Molecular mechanics (MM) offers a more computationally efficient alternative for studying the conformational landscape of this compound. mdpi.comnih.govnih.goviaanalysis.comsemanticscholar.org
MM methods treat molecules as a collection of atoms held together by springs, representing chemical bonds. The potential energy of the system is calculated using a force field, which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By minimizing this potential energy, the most stable conformation of the molecule can be identified. For a flexible molecule like this compound, which has several rotatable bonds, MM can be used to perform a systematic conformational search to identify all low-energy conformers. nih.govresearchgate.netresearchgate.netnih.gov
Building upon molecular mechanics, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. mdpi.comnih.govnih.goviaanalysis.comsemanticscholar.org In an MD simulation, the forces on each atom are calculated using the force field, and Newton's equations of motion are solved to propagate the positions and velocities of the atoms over a series of small time steps. This generates a trajectory that represents the molecule's motion and conformational changes. MD simulations are particularly useful for understanding how the molecule behaves in a biological environment, such as in solution or when bound to a protein.
Predictive Modeling of Molecular Interactions and Behavior
Computational methods are instrumental in predicting how this compound will interact with biological macromolecules, a key aspect of its potential therapeutic action. bohrium.comnih.govhilarispublisher.comnih.govarxiv.org Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of the molecule when it binds to a target protein, as well as the binding affinity. This information can help to identify potential biological targets and to understand the molecular basis of the interaction.
For instance, if this compound is being investigated as a kinase inhibitor, molecular docking could be used to predict its binding mode within the ATP-binding site of a specific kinase. The docking results would highlight key interactions, such as hydrogen bonds between the urea (B33335) moiety and the protein backbone, and hydrophobic interactions between the indole (B1671886) ring and nonpolar residues in the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful predictive modeling approach. tandfonline.comijpsr.comnih.govphyschemres.orgmdpi.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors for this compound and related analogs (e.g., electronic, steric, and hydrophobic properties), a QSAR model can be developed to predict its biological activity. This can guide the synthesis of new derivatives with improved potency.
Table 2: Illustrative Predicted Interaction Data for this compound with a Hypothetical Kinase Target
| Interaction Type | Key Residues Involved | Predicted Contribution to Binding |
| Hydrogen Bonding | Asp145, Glu91 | Major |
| Hydrophobic Interactions | Leu15, Val23, Ala40, Leu132 | Moderate |
| Pi-Stacking | Phe80 | Minor |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical output from molecular docking and interaction analysis.
In Silico Approaches for Chemical Space Exploration of Indole-Urea Derivatives
The indole-urea scaffold is a common motif in medicinal chemistry, and in silico methods are invaluable for exploring the vast chemical space of its derivatives to identify novel compounds with desired properties. scirp.orgmdpi.comnih.govnih.govbiorxiv.org Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govnih.govbiorxiv.org
One approach to virtual screening is structure-based virtual screening, which uses molecular docking to assess the binding of each compound in a library to the target protein. mdpi.com Another approach is ligand-based virtual screening, which searches for compounds that are similar to known active molecules. These methods can be used to prioritize compounds for experimental testing, thereby accelerating the drug discovery process.
Pharmacophore modeling is another important in silico tool for exploring the chemical space of indole-urea derivatives. mdpi.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. This model can then be used to search for new molecules that fit the pharmacophore, even if they have a different chemical scaffold.
By applying these computational techniques to the study of this compound and its analogs, researchers can gain a deeper understanding of their structure-activity relationships and design new compounds with improved therapeutic potential.
Structure Activity Relationship Sar Studies of Indole Urea Analogues Including 1 1 Ethyl 1h Indol 3 Yl 3 Methylurea
Methodological Frameworks for SAR Elucidation
The elucidation of SAR for indole-urea analogues involves a synergistic combination of experimental and computational methodologies designed to identify key structural features that govern biological activity.
Experimental Approaches: The foundational method for SAR studies is the systematic synthesis and biological evaluation of a series of structurally related compounds. nih.gov This process typically begins with a "hit" or "lead" compound, such as 1-(1-ethyl-1H-indol-3-yl)-3-methylurea. Analogues are then synthesized by methodically modifying specific parts of the molecule, including:
Substitution on the Indole (B1671886) Ring: Introducing various functional groups at different positions of the indole nucleus to probe electronic and steric effects.
Modification of the Urea (B33335) Moiety: Altering the substituents on the urea nitrogens or replacing the urea with a thiourea (B124793) or carbamate (B1207046) to assess the importance of hydrogen bonding and electronic properties. nih.gov
Variation of the Ethyl Group: Replacing the N1-ethyl group of the indole with other alkyl or aryl groups to explore the impact of size and lipophilicity in that region.
The synthesized compounds are then subjected to in vitro biological assays to determine their activity (e.g., IC₅₀ values). The resulting data, which links specific structural changes to corresponding changes in activity, forms the basis of the SAR. researchgate.netresearchgate.net
Computational Approaches: To complement and guide synthetic efforts, various computational techniques are employed. frontiersin.org
Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a receptor. eurjchem.comacs.org For indole-urea analogues, docking studies can reveal crucial hydrogen bonding interactions involving the urea's N-H and carbonyl groups with amino acid residues in the target protein. nih.govnih.gov It also helps to understand how different substituents on the indole ring occupy specific hydrophobic or hydrophilic pockets within the binding site. researchgate.net
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. A pharmacophore model derived from a set of active indole-urea compounds can be used as a 3D query to screen virtual libraries for new, structurally diverse molecules with the potential for similar biological activity. mdpi.com
These methodological frameworks, when used in concert, provide a comprehensive understanding of the SAR, accelerating the optimization of lead compounds and the discovery of novel, potent derivatives.
Identification of Structural Determinants for Biological Interactions
SAR studies on various series of indole-urea analogues have identified several key structural features that are critical for their biological interactions. These determinants can be broadly categorized into the indole core, the urea linker, and the peripheral substituents.
The Indole Scaffold: The indole ring system itself is a crucial pharmacophoric element. researchgate.net It often engages in hydrophobic and π–π stacking interactions with aromatic amino acid residues (like tryptophan, tyrosine, or phenylalanine) in the target's binding pocket. nih.gov The position of the urea substituent is critical; 3-substituted indoles often exhibit different activity profiles compared to analogues substituted at other positions, such as the 2-position. researchgate.net
The Urea Linker: The urea moiety (-NH-CO-NH-) is a cornerstone of biological activity for this class of compounds. Its ability to act as both a hydrogen bond donor (via the two N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen) allows it to form strong, directional interactions that anchor the molecule within the receptor's active site. nih.govnih.govresearchgate.net The conformational rigidity of the urea group also helps to orient the flanking indole and terminal methyl groups in a specific spatial arrangement. nih.gov Studies on related compounds have shown that modification of this linker, for instance, to a thiourea or by N-methylation, can drastically alter binding affinity and biological activity, highlighting its importance. nih.gov
Substituent Effects:
N1-Indole Substituent: The ethyl group at the N1 position of the indole in this compound occupies a specific region of the binding site. Its size and lipophilicity are important determinants of potency. Modifying this group can influence van der Waals interactions and solubility.
Terminal Urea Substituent: The methyl group on the terminal nitrogen of the urea is also a key determinant. Its replacement with larger alkyl or aryl groups can lead to enhanced or diminished activity, depending on the topology of the target's binding pocket. nih.gov For many inhibitors, this part of the molecule extends into a specificity pocket, where its size, shape, and electronic properties dictate the binding affinity. nih.gov
The interplay between these structural determinants is complex, and optimization often requires a multi-parameter approach. The following table illustrates a hypothetical SAR for a series of analogues based on the core structure of this compound.
| Compound | R1 (at Indole N1) | R2 (at Urea Terminus) | Modification Rationale | Hypothetical Activity (IC₅₀, nM) |
|---|---|---|---|---|
| Reference | -CH₂CH₃ | -CH₃ | Baseline compound | 150 |
| Analogue 1 | -H | -CH₃ | Assess role of N-H for H-bonding | 850 |
| Analogue 2 | -CH₂CH₃ | -H | Evaluate necessity of terminal methyl | 1200 |
| Analogue 3 | -CH₂CH₃ | -Phenyl | Probe for aryl binding pocket | 45 |
| Analogue 4 | -Cyclopropyl | -CH₃ | Explore effect of smaller, rigid N1-substituent | 210 |
| Analogue 5 | -CH₂CH₃ | -CH₂CH₂OH | Introduce H-bond donor/acceptor to probe for polar interactions | 95 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR modeling provides a mathematical framework to correlate the physicochemical properties of compounds with their biological activities, enabling the prediction of potency for unsynthesized analogues. neliti.comnih.gov For indole-urea derivatives, QSAR is a powerful tool for rationalizing SAR data and guiding the design of more effective compounds. nih.gov
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of indole-urea analogues with determined biological activities (e.g., pIC₅₀, which is -log(IC₅₀)) is compiled. This set is typically divided into a training set for model development and a test set for external validation. neliti.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:
Electronic Descriptors: (e.g., dipole moment, atomic charges) which describe the electronic properties of the molecule. nih.gov
Steric Descriptors: (e.g., molecular volume, surface area, ovality) which relate to the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) which quantify the lipophilicity of the compound. nih.gov
Topological Descriptors: Which describe the connectivity and branching of the atoms in a molecule. nih.gov
Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to generate an equation that links a selection of descriptors to the biological activity. eurjchem.comresearchgate.net A robust QSAR model is characterized by strong statistical parameters, including a high squared correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (q²), and a high predictive correlation coefficient (R²ext) for the external test set. eurjchem.com
A hypothetical 2D-QSAR equation for a series of indole-urea analogues might look like this: pIC₅₀ = 0.75 * ClogP - 0.15 * TPSA + 1.20 * (Aromatic Ring Count) + 2.50
This equation suggests that activity increases with higher lipophilicity (ClogP) and the presence of aromatic rings, but decreases with a larger polar surface area (TPSA).
3D-QSAR methods , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights. nih.govnih.govacs.org These techniques generate 3D contour maps that visualize regions around the aligned molecules where specific properties are favorable or unfavorable for activity. researchgate.netnih.gov For example, a CoMFA map might show:
Green contours: Indicating regions where bulky (sterically favorable) groups enhance activity.
Yellow contours: Highlighting areas where bulky groups are detrimental to activity.
Blue contours: Showing where electropositive groups increase activity.
Red contours: Indicating where electronegative groups are preferred.
These predictive models and visual maps are invaluable for providing insights into the molecular interactions driving biological activity and for prioritizing the synthesis of new indole-urea analogues with potentially improved therapeutic profiles. eurjchem.comnih.gov
| QSAR Model Parameter | Value | Description |
|---|---|---|
| Statistical Method | Multiple Linear Regression (MLR) | Linear regression method used to model the relationship between a dependent variable and one or more independent variables. eurjchem.com |
| Training Set (n) | 25 | Number of compounds used to build the model. |
| Test Set (n) | 8 | Number of compounds used to validate the model's predictive power. nih.gov |
| R² (Squared Correlation Coefficient) | 0.932 | Indicates the goodness of fit of the model for the training set. eurjchem.com |
| q² (Cross-Validated R²) | 0.815 | Measures the internal predictive ability of the model (typically from leave-one-out cross-validation). acs.org |
| R²ext (External Validation R²) | 0.887 | Measures the model's ability to predict the activity of an external set of compounds. eurjchem.com |
Molecular Mechanisms of Action of 1 1 Ethyl 1h Indol 3 Yl 3 Methylurea
Investigation of Molecular Target Engagement
There is currently no publicly available research data detailing the investigation of molecular target engagement for 1-(1-ethyl-1H-indol-3-yl)-3-methylurea. Studies to identify specific protein, nucleic acid, or other macromolecular targets with which this compound directly interacts have not been reported. Therefore, no data on binding affinities, target validation, or the structural basis of interaction can be presented.
Elucidation of Intracellular Signaling Pathway Modulation
In the absence of target engagement data, there is consequently no information regarding the modulation of any intracellular signaling pathways by this compound. Research is required to determine if this compound affects key cellular signaling cascades, such as those involved in cell proliferation, inflammation, or apoptosis.
Assessment of Enzyme-Mediated Interactions and Biotransformation Pathways
The metabolic fate of this compound remains uninvestigated. There are no studies identifying the enzymes responsible for its metabolism (e.g., cytochrome P450 isoforms) or the resulting metabolites. Understanding the biotransformation of this compound is crucial for determining its pharmacokinetic profile and potential for drug-drug interactions, but this information is not currently available.
Preclinical Biological Investigations Utilizing in Vitro and in Vivo Model Systems for 1 1 Ethyl 1h Indol 3 Yl 3 Methylurea
In Vitro Cellular and Biochemical Assays for Functional Characterization
There is no available information from scientific literature on the in vitro functional characterization of 1-(1-ethyl-1H-indol-3-yl)-3-methylurea.
No studies have been published that identify a specific biological target for this compound. Research in this area would typically involve screening the compound against a panel of known biological molecules, such as enzymes or receptors, to determine if it has any inhibitory or activating effects. Without such studies, the mechanism of action of this compound is unknown.
Phenotypic screening involves testing a compound across various cell lines to observe any changes in cell behavior, morphology, or viability. There are no published reports of this compound undergoing cell-based phenotypic screening. Such studies would be necessary to identify any potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, at the cellular level.
In Vivo Studies in Animal Models for Systemic Biological Response Assessment
There is no data available from in vivo studies in animal models for this compound.
The pharmacokinetic properties of this compound have not been characterized. ADME studies are crucial for understanding how a compound is processed by a living organism, including how it is absorbed into the bloodstream, distributed to various tissues, metabolized into other substances, and ultimately excreted. This information is fundamental for any potential therapeutic development.
As no ADME studies have been conducted, the biotransformation pathways of this compound are unknown. Research in this area would involve identifying the metabolic products (metabolites) formed when the compound is processed by metabolic enzymes, primarily in the liver. Understanding the compound's metabolism is essential for assessing its efficacy and potential for drug-drug interactions.
Advanced In Vitro and In Vivo Model Systems in Chemical Biology Research
There is no indication in the current scientific literature that this compound has been studied using advanced models such as organoids, 3D cell cultures, or specialized animal models for disease. These sophisticated systems provide more physiologically relevant data but are typically employed after initial characterization of a compound's basic biological and pharmacokinetic properties.
Future Directions and Emerging Research Opportunities for Indole Urea Compounds
Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Elucidation
The traditional drug discovery pipeline is a notoriously lengthy and expensive process. However, the advent of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this landscape, offering unprecedented speed and efficiency in the design and development of novel therapeutics, including indole-urea derivatives. researchgate.netnih.gov
Furthermore, generative AI models are emerging as powerful tools for de novo drug design. These algorithms can generate entirely novel molecular structures, optimized for specific therapeutic targets and desired properties, that may not be conceived through traditional medicinal chemistry approaches. nih.gov This opens up new avenues for creating innovative indole-urea compounds with enhanced efficacy and reduced off-target effects.
Beyond compound design, AI is also pivotal in elucidating the complex mechanisms of action. By analyzing large datasets from genomic, proteomic, and metabolomic experiments, AI can help identify the signaling pathways and molecular networks affected by indole-urea compounds. acs.org This systems biology approach provides a more holistic understanding of a drug's effect, aiding in the identification of biomarkers for patient stratification and predicting potential resistance mechanisms. rsc.org
Table 1: Applications of AI/ML in Indole-Urea Compound Research
| Application Area | AI/ML Technique | Description | Potential Impact |
|---|---|---|---|
| Target Identification | Natural Language Processing, Network Analysis | Mining literature and biological data to identify and validate novel protein targets for indole-urea compounds. | Accelerates the discovery of new therapeutic indications. researchgate.net |
| Virtual Screening | Deep Learning, Support Vector Machines | Rapidly screening millions of virtual compounds to predict their binding affinity to a target. | Reduces cost and time of initial hit identification. nih.gov |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generating novel indole-urea structures with optimized properties for a specific target. | Creates opportunities for novel intellectual property and improved drug candidates. |
| ADMET Prediction | QSAR, Neural Networks | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. | Improves success rates in later-stage clinical trials by weeding out unsuitable candidates early. nih.gov |
| Mechanism Elucidation | Systems Biology Modeling, Graph Neural Networks | Analyzing 'omics' data to understand how compounds affect cellular pathways and networks. | Provides insights into drug action, resistance, and potential combination therapies. rsc.org |
Exploration of Novel Biological Targets and Pathways
The biological activity of indole-urea compounds is often linked to their ability to inhibit protein kinases. techscience.com Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. techscience.comnih.gov While well-known kinases like EGFR and VEGFR have been the focus of much research, a significant portion of the human kinome remains understudied. biorxiv.orgmdpi.com These "dark kinases" represent a treasure trove of novel targets for which new inhibitors are needed. biorxiv.org
Future research on indole-urea compounds should focus on these untapped targets. A comprehensive analysis of the human kinome can prioritize clinically relevant but underdrugged kinases in various cancers. biorxiv.org For example, Aurora kinases, which are essential for cell division, are overexpressed in numerous cancers and represent promising therapeutic targets. nih.govoncotarget.com Developing selective indole-urea inhibitors for kinases such as these could lead to new and effective cancer therapies. nih.gov
The exploration of novel pathways extends beyond oncology. The indole (B1671886) scaffold is known to interact with targets relevant to the central nervous system and inflammatory processes. ontosight.ainih.gov Therefore, systematic screening of indole-urea libraries against a wider range of biological targets could uncover entirely new therapeutic applications for this compound class. This includes targeting enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1), which is implicated in immune evasion in cancer, or exploring G-protein coupled receptors (GPCRs) involved in neurological disorders. researchgate.net The discovery of novel kinase targets may also enable synergistic therapeutic strategies, where targeting multiple, distinct pathways could prevent or overcome drug resistance. biorxiv.org
Development of Advanced Methodologies for Investigating Compound-Biological System Interactions
A deep understanding of how a compound interacts with its biological target at a molecular level is crucial for rational drug design and optimization. The development of advanced biophysical and analytical techniques provides an unprecedented view of these interactions. worldscientific.com These methods are essential for validating hits from initial screens and providing detailed structural and energetic information to guide the lead optimization process. nih.govelsevierpure.com
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) allow for the label-free, real-time measurement of binding kinetics and thermodynamics. nih.govresearchgate.net This data is invaluable for quantifying the affinity and specificity of an indole-urea compound for its target protein. Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution structural information about the compound-protein complex in solution, revealing the precise binding mode and conformational changes that occur upon binding. nih.gov X-ray crystallography provides static, atomic-level snapshots of the bound state, which is instrumental for structure-based drug design. nih.gov
Table 2: Advanced Methodologies for Studying Compound-Target Interactions
| Methodology | Principle | Information Gained | Key Advantage |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the interaction in solution. nih.govresearchgate.net |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as molecules bind and dissociate. | Real-time kinetics (kon, koff) and binding affinity (Kd). | High throughput and sensitivity for kinetic analysis. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics. | Ligand binding site, conformational changes, and structural details of the protein-ligand complex in solution. | Provides atomic-resolution information in a solution state. nih.gov |
| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a protein crystal. | High-resolution 3D structure of the protein-ligand complex. | The "gold standard" for detailed structural information of the binding mode. nih.gov |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a ligand using a fluorescent dye. | Changes in protein thermal stability upon ligand binding, used for screening and hit validation. | High-throughput and low sample consumption. nih.gov |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | Binding affinity (Kd) in solution. | Low sample consumption and rapid measurements in various buffers. researchgate.net |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1-(1-ethyl-1H-indol-3-yl)-3-methylurea, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound is typically synthesized via a two-step process: (1) alkylation of indole-3-carboxylic acid derivatives with ethylamine, followed by (2) urea formation using methyl isocyanate. Optimizing catalysts (e.g., palladium-based catalysts for coupling reactions) and solvent systems (e.g., DMF or THF) can enhance yield . Reaction monitoring via TLC or HPLC is critical to identify intermediates.
- Data Contradictions : Conflicting yields reported in literature (30–70%) may arise from variations in temperature control (25–60°C) or purity of starting materials. Systematic DOE (Design of Experiments) approaches are recommended to resolve discrepancies .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- X-ray crystallography : Use SHELXL for refinement of crystal structures, ensuring R-factor < 0.05 for high confidence .
- Spectroscopy : NMR (¹H/¹³C) to verify indole proton shifts (~7.0–7.5 ppm) and urea carbonyl signals (~160 ppm). IR spectra should confirm N-H stretches (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) .
- Validation : Cross-reference spectral data with PubChem entries (InChI Key: HVQKTBYFBXUKJV-UHFFFAOYSA-N) to ensure consistency .
Advanced Research Questions
Q. What mechanisms underlie the compound’s reported biological activity, and how can target interactions be experimentally validated?
- Hypothesis-Driven Approach : The indole moiety may modulate serotonin receptors or inhibit kinases (e.g., JAK/STAT pathways), while the urea group facilitates hydrogen bonding with active sites.
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified receptors.
- Molecular Dynamics Simulations : Use AMBER or GROMACS to model ligand-protein interactions, focusing on urea’s hydrogen-bonding network .
- Contradictions : Discrepancies in IC₅₀ values (e.g., 10–50 µM in cytotoxicity assays) may stem from cell line variability (e.g., HEK293 vs. HeLa). Replicate studies under standardized conditions (e.g., 48-h exposure, 10% FBS) are advised .
Q. How can researchers resolve discrepancies in solubility and stability data across studies?
- Experimental Design :
- Solubility : Perform shake-flask assays in PBS (pH 7.4), DMSO, and ethanol at 25°C. Conflicting data (e.g., 2–5 mg/mL in DMSO) may arise from equilibration time (24 vs. 48 hours) .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed urea derivatives) should be characterized via LC-MS .
- Mitigation : Use USP-grade solvents and controlled humidity chambers to minimize variability.
Q. What strategies enable efficient scale-up of synthesis for preclinical studies while maintaining purity?
- Process Chemistry : Transition from batch to continuous flow reactors to improve reproducibility. Key parameters:
- Residence time: 30–60 minutes.
- Catalyst loading: 5–10% Pd/C .
- Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) for >98% purity. Validate with qNMR .
Data Analysis & Computational Tools
Q. How can computational models predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (~2.5), bioavailability (30–40%), and CYP450 inhibition .
- Docking Studies : AutoDock Vina for binding pose analysis against targets like 5-HT receptors (PDB: 6WGT). Focus on urea-indole interactions for lead optimization .
- Validation : Compare predictions with in vitro Caco-2 permeability assays and hepatic microsome stability data .
Structural & Functional Analogues
Q. What structural modifications enhance the compound’s selectivity for specific biological targets?
- SAR Insights :
- Indole Substitution : Introducing electron-withdrawing groups (e.g., -Cl at C5) increases receptor affinity but may reduce solubility .
- Urea Modifications : Replacing methyl with cyclopropyl improves metabolic stability (t₁/₂ from 2.5 to 4.1 hours in rat liver microsomes) .
- Experimental Validation : Synthesize analogues via Suzuki-Miyaura coupling and test in target-specific assays (e.g., radioligand binding for GPCRs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
